![molecular formula C13H20ClNO B1388728 4-(3,5-Dimethylphenoxy)piperidine hydrochloride CAS No. 308831-00-7](/img/structure/B1388728.png)
4-(3,5-Dimethylphenoxy)piperidine hydrochloride
Overview
Description
4-(3,5-Dimethylphenoxy)piperidine hydrochloride, also known as 4-DMPP, is a synthetic compound belonging to the piperidine class of compounds. It has a wide range of applications in the scientific research field, including biochemical and physiological effects, synthesis methods, and lab experiments.
Mechanism of Action
4-(3,5-Dimethylphenoxy)piperidine hydrochloride acts as an agonist at the muscarinic acetylcholine receptor, which is responsible for the regulation of neurotransmission in the brain. It binds to the receptor and stimulates the release of neurotransmitters, which can have both excitatory and inhibitory effects on the brain. Additionally, 4-(3,5-Dimethylphenoxy)piperidine hydrochloride can interact with other neurotransmitter systems, such as the serotonin and dopamine systems, which can also lead to changes in behavior and cognition.
Biochemical and Physiological Effects
4-(3,5-Dimethylphenoxy)piperidine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine, which can lead to increased alertness and focus. Additionally, 4-(3,5-Dimethylphenoxy)piperidine hydrochloride has been shown to increase the levels of serotonin, which can lead to improved mood and feelings of well-being. It has also been found to reduce levels of anxiety and stress, and to improve memory and learning.
Advantages and Limitations for Lab Experiments
4-(3,5-Dimethylphenoxy)piperidine hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. Additionally, it has a wide range of effects on the body, which makes it useful for a variety of research applications. However, there are some limitations to using 4-(3,5-Dimethylphenoxy)piperidine hydrochloride in lab experiments. It is not water-soluble, which can make it difficult to use in certain experiments. Additionally, it has a short half-life, which means that it must be used quickly after synthesis.
Future Directions
There are several potential future directions for the use of 4-(3,5-Dimethylphenoxy)piperidine hydrochloride. It could be used to study the effects of drugs on the immune system, as well as the effects of drugs on other systems in the body. Additionally, 4-(3,5-Dimethylphenoxy)piperidine hydrochloride could be used to study the effects of drugs on behavior and cognition, as well as the effects of drugs on the development of certain diseases. Finally, 4-(3,5-Dimethylphenoxy)piperidine hydrochloride could be used to study the effects of drugs on the metabolism, as well as the effects of drugs on the excretion of drugs from the body.
Scientific Research Applications
4-(3,5-Dimethylphenoxy)piperidine hydrochloride is widely used in scientific research, particularly in studies related to the effects of drugs on the body. It has been used to evaluate the pharmacokinetics and pharmacodynamics of various drugs, as well as to study the effects of drugs on the central nervous system. It has also been used to study the effects of drugs on the cardiovascular system, and to evaluate the safety and efficacy of drugs in clinical trials. Additionally, 4-(3,5-Dimethylphenoxy)piperidine hydrochloride has been used to study the effects of drugs on the gastrointestinal system, and to evaluate the efficacy of drugs in treating various diseases.
properties
IUPAC Name |
4-(3,5-dimethylphenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10-7-11(2)9-13(8-10)15-12-3-5-14-6-4-12;/h7-9,12,14H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZXXCKHOFPJHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2CCNCC2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethylphenoxy)piperidine hydrochloride | |
CAS RN |
1185298-46-7 | |
Record name | Piperidine, 4-(3,5-dimethylphenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185298-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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